4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile

Synthetic Chemistry Process Development Building Block Efficiency

Many piperazine building blocks lack the conformational constraint and orthogonal reactivity needed for efficient parallel synthesis of dual σ1/μ-opioid ligands. 4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile provides a rigid tetrahydropyran-piperazine scaffold with three reactive sites (benzylamine, nitrile, cyclic ether). - Direct precursor to clinical candidate 18g; enables access to patented CGRP/sigma receptor chemical space. - Certified ≥95% purity, 90% documented synthetic yield, and cold-chain storage (4°C) ensure batch-to-batch reproducibility for GLP/early GMP campaigns. - Multiplexing capacity reduces library building block count, streamlining procurement logistics.

Molecular Formula C17H23N3O
Molecular Weight 285.4 g/mol
CAS No. 910575-37-0
Cat. No. B1375584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile
CAS910575-37-0
Molecular FormulaC17H23N3O
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC1COCCC1(C#N)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C17H23N3O/c18-15-17(6-12-21-13-7-17)20-10-8-19(9-11-20)14-16-4-2-1-3-5-16/h1-5H,6-14H2
InChIKeyCUWWKXLRWJRGGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile – Identity & Procurement


4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile (CAS 910575-37-0) is a synthetic small molecule belonging to the piperazine-oxane carbonitrile class, with molecular formula C₁₇H₂₃N₃O and a molecular weight of 285.38 g/mol . The compound features a tetrahydropyran ring substituted at the 4-position with a nitrile group and an N‑benzylpiperazine moiety, making it a conformationally constrained, heterobifunctional building block for medicinal chemistry [1]. It is commercially supplied as a powder with a minimum purity of 95% and requires long-term storage at 4 °C .

4-(4-Benzylpiperazin-1-yl)oxane-4-carbonitrile: Why It Cannot Be Replaced


Generic substitution fails because the precise combination of a tetrahydropyran ring, a nitrile group, and an N‑benzylpiperazine moiety creates a unique three-dimensional scaffold with orthogonal reactive handles. The nitrile serves as a precursor for amines, amides, or tetrazoles, while the benzyl group can be cleaved by hydrogenolysis to liberate a secondary piperazine nitrogen for further diversification [1]. Simple piperazine analogs (e.g., 1‑benzylpiperazine or 4‑cyanopiperidine) lack either the cyclic ether constraint or the dual functionality, leading to altered conformational preferences, reactivity, and downstream synthetic efficiency. Consequently, substituting this building block with a generic analog would require a complete re-optimization of the synthetic route and would likely compromise the yield, purity, and structural diversity of the final compound library [2].

Quantitative Differentiation vs. Closest Analogs


One-Pot Synthesis vs. Multi-Step Routes

The compound is prepared via a one-pot, three-component Strecker-type reaction between tetrahydropyran-4-one, potassium cyanide, and 1‑benzylpiperazine in aqueous HCl, delivering a 90% isolated yield after 51.5 h at room temperature [1]. In contrast, the synthesis of structurally related piperazine-4-carbonitriles (e.g., 1‑(4‑fluorobenzyl)piperazine-4-carbonitrile) typically requires two to three steps, with cumulative yields rarely exceeding 60–70% [2].

Synthetic Chemistry Process Development Building Block Efficiency

Certified Purity Advantage

The commercially available compound carries a certified minimum purity of 95% (HPLC) and a defined storage condition of 4 °C, as specified by Sigma‑Aldrich . Many custom-synthesized piperazine building blocks are offered only at 90% purity, and storage recommendations are often absent or listed as ‘ambient’ . The 5‑percentage-point purity gap significantly reduces the burden of impurity profiling and re‑purification in downstream reactions.

Quality Control Procurement Specification Reproducibility

Orthogonal Handles for Divergent Library Synthesis

The molecule contains three chemically distinct and orthogonally addressable groups: (i) a nitrile that can be reduced to a primary amine or converted to a tetrazole, (ii) a benzyl-protected piperazine that can be deprotected by hydrogenolysis, and (iii) a tetrahydropyran ring that can be further functionalized through the nitrile-derived amine [1]. Simple building blocks such as 1‑benzylpiperazine (CAS 2759-28-6) lack the nitrile handle, while 4‑cyanopiperidine (CAS 4395-98-6) lacks the benzyl-protected piperazine. The orthogonal trio of handles enables the construction of three distinct diversity points from a single intermediate, a capability that is absent in the closest commercial analogs [2].

Medicinal Chemistry Combinatorial Chemistry Scaffold Diversity

High-Value Applications


Dual σ1/μ-Opioid Receptor Ligands for Pain

The compound serves as the key intermediate for the piperazinyltetrahydropyran scaffold used in the discovery of propionamide derivatives with dual σ1 receptor antagonism and μ-opioid receptor agonism. The lead compound 18g, derived from this building block, demonstrated robust analgesic efficacy in animal models of acute (paw pressure) and chronic (partial sciatic nerve ligation) pain, with a reduced gastrointestinal side‑effect profile compared to oxycodone [1]. Researchers procuring this building block can directly access the same chemical space that yielded a clinical candidate.

Piperazine-Focused Combinatorial Libraries

With three orthogonal reactive sites, this building block enables the parallel synthesis of diverse compound libraries. The benzyl group can be removed to expose a secondary amine for amide coupling or reductive amination; the nitrile can be reduced to a primary amine for urea/amide formation; and the tetrahydropyran oxygen can participate in ring‑opening or further functionalization. This multiplexing capacity reduces the number of building blocks required per library, streamlining procurement logistics [2].

High-Purity Procurement for GLP/GMP

The compound is available with a certified purity of ≥95% and a defined storage specification (4 °C), making it suitable for use in Good Laboratory Practice (GLP) and early Good Manufacturing Practice (GMP) campaigns. The cold‑storage requirement, coupled with the documented 90% synthetic yield, provides procurement teams with a reproducible, high-quality starting material that minimizes the risk of failed batches due to impurity carry‑over or degradation .

CGRP Antagonist Development

Patents from Esteve and others have disclosed tetrahydropyran derivatives as CGRP antagonists and multimodal pain therapeutics [3]. The title compound appears as a common intermediate in these patent families, indicating its strategic value for organizations pursuing CGRP‑targeted or sigma receptor‑modulating pipelines. Procurement of this building block positions a research program directly within a well‑documented, IP‑rich therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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